molecular formula C14H22N2 B1317804 N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine CAS No. 953755-69-6

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine

Cat. No.: B1317804
CAS No.: 953755-69-6
M. Wt: 218.34 g/mol
InChI Key: XHINSVQNNRWSRM-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is an organic compound with the molecular formula C14H22N2 It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms on each nitrogen atom is replaced by a cyclohexyl and an ethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine typically involves the reaction of 1,2-benzenediamine with cyclohexyl and ethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl~3~) or sulfuric acid (H~2~SO~4~).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-cyclohexyl-N~1~-methyl-1,2-benzenediamine
  • N~1~-cyclohexyl-N~1~-propyl-1,2-benzenediamine
  • N~1~-cyclohexyl-N~1~-butyl-1,2-benzenediamine

Uniqueness

N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-N-cyclohexyl-2-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(12-8-4-3-5-9-12)14-11-7-6-10-13(14)15/h6-7,10-12H,2-5,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHINSVQNNRWSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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